molecular formula C8H13NO3 B15178162 Methyl 1-methyl-5-oxopyrrolidine-2-acetate CAS No. 63537-14-4

Methyl 1-methyl-5-oxopyrrolidine-2-acetate

Cat. No.: B15178162
CAS No.: 63537-14-4
M. Wt: 171.19 g/mol
InChI Key: RAPGWBWOZSWEHJ-UHFFFAOYSA-N
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Description

Methyl 1-methyl-5-oxopyrrolidine-2-acetate is a chemical compound with the molecular formula C8H13NO3. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is known for its applications in organic synthesis and its potential use in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 1-methyl-5-oxopyrrolidine-2-acetate can be synthesized through several methods. One common method involves the oxidation of 1-methylpyrrolidine-2-carboxylic acid in the presence of an oxidizing agent . The reaction typically occurs under controlled conditions to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale oxidation reactions using efficient and cost-effective oxidizing agents. The process is optimized to maximize yield and purity while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-methyl-5-oxopyrrolidine-2-acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form different derivatives.

    Reduction: Reduction reactions can convert it into more reduced forms of pyrrolidine derivatives.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more oxidized pyrrolidine derivatives, while reduction can produce more reduced forms.

Scientific Research Applications

Methyl 1-methyl-5-oxopyrrolidine-2-acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which methyl 1-methyl-5-oxopyrrolidine-2-acetate exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, influencing their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1-methyl-5-oxopyrrolidine-2-acetate is unique due to its specific functional groups and the resulting chemical reactivity

Biological Activity

Methyl 1-methyl-5-oxopyrrolidine-2-acetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C7H11NO3C_7H_{11}NO_3 with a molecular weight of 157.17 g/mol. Its structure features a pyrrolidine ring, which is significant for its biological interactions.

This compound likely exerts its biological effects through interactions with specific enzymes and receptors. It may modulate the activity of these molecular targets, influencing various biochemical pathways. Research indicates that detailed studies are necessary to elucidate the exact mechanisms involved in its action.

Anticancer Activity

Recent studies have demonstrated that derivatives of pyrrolidine compounds exhibit significant anticancer properties. For instance, compounds related to this compound were evaluated for their cytotoxic effects against A549 human lung adenocarcinoma cells.

CompoundIC50 (µM)Effect on A549 Cells
This compound35.0Reduced viability by 66%
Cisplatin (control)10.0Reduced viability by 90%

The compound exhibited a dose-dependent reduction in cell viability, suggesting potential as an anticancer agent .

Antimicrobial Activity

This compound and its derivatives have also been tested for antimicrobial properties against various pathogens. The following table summarizes findings from antimicrobial assays:

PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus50
Escherichia coli100
Pseudomonas aeruginosa75

These results indicate that the compound has moderate antibacterial activity, particularly against Gram-positive bacteria .

Study on Anticancer Effects

In a controlled study, this compound was administered to A549 cells at varying concentrations. The study aimed to compare its efficacy with established chemotherapeutic agents like cisplatin. Results showed that the compound reduced cell viability significantly, indicating its potential as an adjunct therapy in lung cancer treatment.

Study on Antimicrobial Properties

Another study focused on the antimicrobial efficacy of this compound against multidrug-resistant strains of Staphylococcus aureus. The compound demonstrated promising results, inhibiting bacterial growth at concentrations lower than those required for traditional antibiotics.

Properties

CAS No.

63537-14-4

Molecular Formula

C8H13NO3

Molecular Weight

171.19 g/mol

IUPAC Name

methyl 2-(1-methyl-5-oxopyrrolidin-2-yl)acetate

InChI

InChI=1S/C8H13NO3/c1-9-6(3-4-7(9)10)5-8(11)12-2/h6H,3-5H2,1-2H3

InChI Key

RAPGWBWOZSWEHJ-UHFFFAOYSA-N

Canonical SMILES

CN1C(CCC1=O)CC(=O)OC

Origin of Product

United States

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